BLI-489 (CAS 623564-40-9), also known as WAY-185489, is a bicyclic 6-methylidene penem β-lactamase inhibitor typically supplied as a sodium salt hydrate [1]. Unlike traditional penicillin-based sulfones, BLI-489 is structurally engineered to provide broad-spectrum covalent inhibition across Ambler Class A, Class C (AmpC), and Class D (OXA-type) serine β-lactamases[2]. In procurement and assay design, it serves as a critical benchmark compound for restoring the efficacy of β-lactam antibiotics, such as piperacillin and imipenem, against multidrug-resistant Gram-negative pathogens[2]. Its stable formulation and defined solubility profile make it a reliable precursor and reference standard for in vitro susceptibility testing, structural enzymology, and the development of next-generation antimicrobial combinations targeting carbapenem-resistant Enterobacterales (CRE) [1].
Substituting BLI-489 with legacy β-lactamase inhibitors like tazobactam, sulbactam, or clavulanic acid fundamentally compromises assay integrity when targeting modern resistant strains. Traditional inhibitors are highly effective against Class A enzymes but lack meaningful activity against Class C (AmpC) and Class D (OXA) β-lactamases, which are increasingly prevalent in clinical isolates[1]. While non-β-lactam inhibitors like avibactam offer broad coverage, BLI-489 provides a distinct mechanistic pathway by forming a highly stable, seven-membered dihydrothiazepine post-acylation adduct that resists rapid deacylation [2]. Using tazobactam instead of BLI-489 in preclinical screening models results in a failure to accurately capture the susceptibility of AmpC-derepressed or OXA-producing Enterobacteriaceae, leading to false-resistant assay artifacts and incomplete efficacy profiles [1].
In standardized in vitro susceptibility panels, BLI-489 demonstrates a significantly higher capacity to restore piperacillin activity against resistant enteric bacilli compared to tazobactam [1]. When tested against piperacillin-nonsusceptible strains (MIC ≥ 32 μg/ml), the combination of piperacillin and BLI-489 successfully inhibited 92% of the isolates at a concentration of ≤16 μg/ml. In direct contrast, the piperacillin-tazobactam baseline combination only achieved a 66% inhibition rate under identical conditions [1].
| Evidence Dimension | Inhibition rate of piperacillin-nonsusceptible enteric bacilli |
| Target Compound Data | 92% inhibition (Piperacillin + BLI-489 at ≤16 μg/ml) |
| Comparator Or Baseline | 66% inhibition (Piperacillin + Tazobactam at ≤16 μg/ml) |
| Quantified Difference | 26% absolute increase in susceptibility restoration |
| Conditions | In vitro susceptibility testing with a constant inhibitor concentration of 4 μg/ml |
Buyers developing screening panels for AmpC- and ESBL-producing strains must select BLI-489 over tazobactam to prevent false-resistance artifacts and accurately model broad-spectrum inhibition.
BLI-489 provides highly potent, time-dependent inhibition of Class C enzymes, a category where legacy inhibitors fail [1]. Biochemical assays demonstrate that BLI-489 achieves an IC50 of 30 ± 1 nM against AmpC after 10 minutes of incubation[1]. This low-nanomolar potency is comparable to advanced non-β-lactam inhibitors like avibactam and is vastly superior to tazobactam and clavulanic acid, which exhibit negligible AmpC inhibition and cannot be used as reliable benchmarks for Class C activity [1].
| Evidence Dimension | IC50 against AmpC β-lactamase |
| Target Compound Data | 30 ± 1 nM (at 10 min incubation) |
| Comparator Or Baseline | Tazobactam / Clavulanic acid (Negligible/ineffective against AmpC) |
| Quantified Difference | Shift from non-inhibitory to low-nanomolar potency |
| Conditions | In vitro fluorogenic biochemical assay |
For enzymology assays and structural biology, BLI-489 is required as a positive control for potent Class C inhibition where traditional sulfones are inactive.
A critical factor in long-term microbiological modeling is the stability of the compound against spontaneous resistance. BLI-489 exhibits a highly stable resistance profile, with a spontaneous mutation frequency of ≤1.0 × 10^-9 when tested against multiple β-lactamase-producing strains, including E. coli (OXA-3, SHV-1), K. pneumoniae, and AmpC-producing E. cloacae [1]. Furthermore, the mutant prevention concentration (MPC) remains ≤32 mg/L across these strains, ensuring that baseline MIC values remain stable during serial passage without rapid degradation of efficacy [1].
| Evidence Dimension | Spontaneous mutation frequency |
| Target Compound Data | ≤1.0 × 10^-9 |
| Comparator Or Baseline | Standard high-stability threshold for preclinical antimicrobial screening |
| Quantified Difference | Maintains stable MICs with negligible spontaneous mutation in Enterobacteriaceae |
| Conditions | 10-day serial passage on agar plates containing piperacillin/BLI-489 |
Procuring BLI-489 ensures high reproducibility in longitudinal resistance modeling, preventing rapid mutation artifacts that complicate data interpretation.
The structural mechanism of BLI-489 differentiates it fundamentally from traditional β-lactam inhibitors. Upon acylation by the target enzyme, BLI-489 undergoes a specific rearrangement to form a highly stable, seven-membered dihydrothiazepine product [1]. In contrast, traditional inhibitors like tazobactam form labile cis- and trans-enamines or imines that are prone to rapid deacylation, particularly in Class D enzymes [1]. This structural rearrangement leads to poor activation of the hydrolytic water molecule, locking the enzyme in a stable inhibited state [1].
| Evidence Dimension | Post-acylation complex stability |
| Target Compound Data | Forms a stable seven-membered dihydrothiazepine adduct |
| Comparator Or Baseline | Tazobactam/Sulbactam (Form labile enamines/imines with rapid deacylation) |
| Quantified Difference | Shift from transient inhibition to stable, locked acyl-enzyme complex |
| Conditions | Mechanistic and crystallographic evaluation of enzyme-inhibitor kinetics |
Researchers conducting X-ray crystallography or mass spectrometry on inhibited β-lactamase complexes require BLI-489 to trap the enzyme in a stable state that traditional inhibitors cannot achieve.
Because BLI-489 successfully restores piperacillin susceptibility in 92% of nonsusceptible enteric bacilli, it is the optimal benchmark inhibitor for developing and validating new β-lactam combinations against AmpC- and OXA-producing Enterobacteriaceae [1].
The unique ability of BLI-489 to rearrange into a stable seven-membered dihydrothiazepine adduct makes it an ideal ligand for X-ray crystallography and structural mapping, as it traps the enzyme in a highly stable post-acylation state unlike labile traditional inhibitors [2].
With a spontaneous mutation frequency of ≤1.0 × 10^-9, BLI-489 is highly suited for serial passage assays and mutant prevention concentration (MPC) testing, providing a stable baseline that prevents rapid resistance artifacts during long-term experimental workflows [3].